molecular formula C12H13FN2 B13286353 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13286353
M. Wt: 204.24 g/mol
InChI Key: FMWQUBRKGPHRNA-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a fluorine atom attached to the benzene ring and a pyrrole moiety linked through a methyl group. The presence of both fluorine and pyrrole groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 1-methyl-1H-pyrrole.

    N-Alkylation: The first step involves the N-alkylation of 1-methyl-1H-pyrrole with a suitable alkylating agent, such as methyl iodide, to form N-methyl-1H-pyrrole.

    Coupling Reaction: The N-methyl-1H-pyrrole is then coupled with 2-fluoroaniline using a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling or Buchwald-Hartwig amination. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the combination of the fluorine atom and the pyrrole moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-fluoro-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13FN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3

InChI Key

FMWQUBRKGPHRNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=CC=C2F

Origin of Product

United States

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